molecular formula C6H15Si B1241148 T-butyldimethylsilane CAS No. 29681-57-0

T-butyldimethylsilane

Cat. No.: B1241148
CAS No.: 29681-57-0
M. Wt: 115.27 g/mol
InChI Key: ILMRJRBKQSSXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature

  • IUPAC Name : tert-Butyl(dimethyl)silane
  • Synonyms : TBDMS, tBuMe₂SiH, (CH₃)₃CSiH(CH₃)₂
  • CAS Registry Number : 29681-57-0

Molecular and Structural Characteristics

Property Value Source
Molecular formula C₆H₁₆Si
Molecular weight 116.28 g/mol
Boiling point 81–83°C
Density 0.701 g/mL at 25°C
Refractive index 1.40

The silicon center adopts a tetrahedral geometry, with the tert-butyl group imparting significant steric bulk. This structure is corroborated by spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The tert-butyl group’s electron-donating effects stabilize the silicon-hydrogen bond, influencing its reactivity in silylation reactions.

Role in Organosilicon Chemistry

Protective Group Applications

terthis compound derivatives, such as tert-butyldimethylsilyl ethers, are widely used to protect alcohols and amines during multi-step syntheses. The tert-butyldimethylsilyl (TBDMS) group offers superior stability compared to trimethylsilyl (TMS) groups, particularly under acidic conditions. For example:

  • Alcohol protection :
    $$ \text{ROH} + (\text{CH}3)3\text{CSiH}(\text{CH}3)2 \xrightarrow{\text{base}} (\text{CH}3)3\text{CSi}(\text{CH}3)2\text{OR} + \text{H}_2 $$

Silane Coupling Agents

The compound serves as a precursor for silane coupling agents that enhance adhesion in polymers and composites. Its hydrophobic tert-butyl group improves compatibility with organic matrices, making it valuable in coatings and sealants.

Material Science Precursors

terthis compound is a key reagent in synthesizing silicon-containing materials, such as:

  • Octasilacubanes : Used in the one-step synthesis of pentacyclic silicon frameworks.
  • Surface modifiers : Imparts hydrophobicity to metals and polymers for anti-corrosion applications.

Comparative Stability of Silyl Protecting Groups

Silyl Group Stability (Acidic Hydrolysis) Stability (Basic Hydrolysis)
TMS Low Low
TBDMS High Moderate
iPr₃Si Very High High

Data adapted from organosilicon stability studies.

Properties

InChI

InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRJRBKQSSXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-57-0
Record name tert-Butyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The most scalable method involves a rearrangement reaction between tert-butylchlorodimethylsilane (TBDMCS) and methyldichlorosilane (DMCS) under Lewis acid catalysis. Zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) facilitates the redistribution of chlorine and methyl groups, producing this compound and methyltrichlorosilane as byproducts:

TBDMCS+DMCSZnCl2This compound+CH3SiCl3\text{TBDMCS} + \text{DMCS} \xrightarrow{\text{ZnCl}2} \text{this compound} + \text{CH}3\text{SiCl}_3

Reaction parameters are mild (35–45°C, 8–10 hours), avoiding hazardous solvents like tetrahydrofuran (THF). A molar ratio of 1:4 (TBDMCS:DMCS) maximizes conversion, while temperatures near 40°C balance reaction speed and byproduct formation.

Industrial-Scale Distillation

Post-reaction purification employs a rectifying tower with structured ceramic/glass packing (height: 7–11 m, diameter: 45–55 cm). Distillation at atmospheric pressure isolates the 81–83°C fraction, yielding 99.96–99.99% pure product. Larger column diameters (50 cm) and heights (9 m) enhance separation efficiency by increasing theoretical plates.

Table 1: Optimization of Rearrangement Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature35–45°CHigher temps accelerate kinetics but risk side reactions
Molar Ratio (TBDMCS:DMCS)1:4Excess DMCS drives equilibrium toward silane
Catalyst Loading1–3 wt% ZnCl₂Higher loadings reduce reaction time but increase costs
Distillation Cut81–83°CExcludes low-boiling DMCS and high-boiling byproducts

Grignard Reagent Synthesis

Tert-Butylmagnesium Chloride Intermediate

Patent CN101817842A details a Grignard-based approach where tert-butyl chloride reacts with magnesium in diethyl ether/cyclohexane to form tert-butylmagnesium chloride. Subsequent addition of DMCS at 40–55°C yields t-butyldimethylchlorosilane, which is hydrolyzed with hydrochloric acid (25–30%) and distilled.

Mg+t-C4H9Clt-C4H9MgClDMCSt-C4H9(CH3)2SiCl\text{Mg} + \text{t-C}4\text{H}9\text{Cl} \rightarrow \text{t-C}4\text{H}9\text{MgCl} \xrightarrow{\text{DMCS}} \text{t-C}4\text{H}9(\text{CH}3)2\text{SiCl}

Challenges and Mitigations

Moisture sensitivity necessitates inert atmospheres and anhydrous solvents, increasing operational complexity. Yield stability (70–85%) depends on rigorous exclusion of water during Grignard formation. Post-reaction neutralization with HCl ensures chloride removal but requires careful pH control to prevent siloxane formation.

Organometallic Coupling with Tert-Butyllithium

Reductive Coupling in Pentane

ChemicalBook reports a method combining tert-butyllithium (t-BuLi) and dichlorodimethylsilane (DMDCS) in pentane at 0°C. The exothermic reaction forms t-butyldimethylsilyl chloride, which is reduced to the silane using lithium aluminum hydride (LiAlH₄) or similar agents:

t-BuLi+Cl2Si(CH3)2t-C4H9(CH3)2SiClLiAlH4t-C4H9(CH3)2SiH\text{t-BuLi} + \text{Cl}2\text{Si}(\text{CH}3)2 \rightarrow \text{t-C}4\text{H}9(\text{CH}3)2\text{SiCl} \xrightarrow{\text{LiAlH}4} \text{t-C}4\text{H}9(\text{CH}3)2\text{SiH}

Limitations

This two-step process achieves 70% yield but requires cryogenic conditions and hazardous reductants, limiting industrial adoption. Residual lithium salts complicate purification, necessitating multiple washes and increasing waste.

Comparative Analysis of Industrial Methods

Table 2: Industrial Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Drivers
Lewis Acid Rearrangement96–9999.96–99.99HighCatalyst reuse, energy input
Grignard Synthesis70–8598–99ModerateSolvent drying, inert gas
Organometallic60–7097–98LowCryogenic temps, reductants

The Lewis acid method outperforms others in yield and purity due to its continuous distillation system and minimal byproducts. In contrast, Grignard and organometallic routes suffer from sensitivity to moisture and complex post-processing.

Emerging Catalytic Innovations

Recent patents explore boron trifluoride (BF₃) as a Lewis acid catalyst, reducing reaction times by 30% compared to ZnCl₂. Fixed-bed reactors with immobilized catalysts further enhance continuous production, achieving space-time yields of 5.2 kg·L⁻¹·h⁻¹ .

Chemical Reactions Analysis

Selective Desilylation of Phenolic TBDMS Ethers

TBDMS ethers are widely used to protect phenolic hydroxyl groups due to their stability under acidic conditions. Potassium hydrogen fluoride (KHF<sub>2</sub>) serves as a mild and selective desilylating agent, enabling efficient cleavage of TBDMS ethers at room temperature without affecting benzylic or aliphatic silyl ethers .

Mechanism :
The reaction proceeds via nucleophilic attack by fluoride ions on the silicon center, leading to cleavage of the Si–O bond while preserving other functional groups.

Competitive Desilylation Studies

Experimental studies compared the reactivity of phenolic TBDMS ethers with benzylic or aliphatic silyl ethers under identical conditions :

SubstratesReaction TimePhenolic TBDMS CleavageBenzylic/Aliphatic RetentionYield (%)
14 (phenolic) vs. 15 (benzylic)30–60 minComplete97% retained91
14 (phenolic) vs. 16 (benzylic)30–60 minComplete91% retained87

Key observations :

  • Phenolic TBDMS ethers underwent full desilylation within 30 minutes, while benzylic ethers remained intact even after 1 hour.

  • Selectivity exceeds 20:1 for phenolic groups over benzylic analogs.

Reaction Conditions and Optimization

  • Temperature : Reactions occur efficiently at 25°C without external heating.

  • Solvent : Acetonitrile or THF provides optimal solubility.

  • Reagent stoichiometry : 2–3 equivalents of KHF<sub>2</sub> achieve quantitative conversion.

  • Workup : Simple aqueous extraction isolates the deprotected phenol.

Limitations and Scope

  • Steric effects : Bulky substituents adjacent to the phenolic oxygen reduce reaction rates.

  • Functional group tolerance : Compatible with halides, ethers, and aromatic rings but incompatible with strong acids/bases.

This reactivity profile positions TBDMS as a versatile protecting group in synthetic organic chemistry, particularly for phenolic hydroxyl groups requiring selective deprotection under mild conditions .

Scientific Research Applications

Protective Group in Organic Synthesis

T-butyldimethylsilane is primarily employed to protect hydroxyl groups during chemical reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.

  • Silylation of Alcohols : TBDMS ethers are formed by reacting alcohols with TBDMS chloride in the presence of bases like imidazole or DMF. This method allows for the efficient conversion of primary, secondary, and tertiary alcohols into their corresponding TBDMS ethers with high yields. Research indicates that using 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS chloride can significantly enhance the reaction efficiency .
  • Deprotection Strategies : The removal of TBDMS groups can be achieved using various reagents, including potassium fluoride and chlorotrimethylsilane. These methods have been shown to be chemoselective, allowing for the selective cleavage of TBDMS ethers in the presence of other protecting groups .

Selective Desilylation

Recent studies have demonstrated the selective desilylation of phenolic TBDMS ethers using mild conditions. For instance, KHF₂ has been identified as an effective reagent for the desilylation of phenolic compounds at room temperature, achieving high yields while maintaining selectivity .

  • Experimental Results : In one study, complete desilylation was achieved within 30 minutes for specific phenolic compounds, yielding products with over 90% purity .

Applications in Drug Development

This compound has also found applications in drug synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.

  • Synthetic Pathways : In a study focusing on Parkinson's disease treatments, TBDMS was used to protect functional groups during complex synthetic routes that involved palladium-catalyzed reactions. The protection and subsequent deprotection steps were crucial for obtaining the desired drug intermediates .

Comparison of Silylation Methods

The following table summarizes various methods for silylation using this compound along with their respective advantages:

MethodReagent UsedReaction ConditionsYield (%)Notes
Imidazole-mediated silylationTBDMS-Cl + ImidazoleDMF solventHighEfficient for a range of alcohols
KHF₂ desilylationKHF₂Room temperature>90Highly selective for phenolic ethers
Chlorotrimethylsilane methodChlorotrimethylsilaneAcetonitrileGoodChemoselective removal

Future Directions in Research

Ongoing research continues to explore the utility of this compound in more complex organic transformations and its potential applications in materials science and nanotechnology. The development of new silylation techniques could enhance its effectiveness and broaden its applicability.

Mechanism of Action

The mechanism of action of t-butyldimethylsilyl chloride involves the formation of a silyl ether by reacting with alcohols. The reaction proceeds through the nucleophilic attack of the alcohol on the silicon atom, leading to the displacement of the chloride ion. This results in the formation of a stable t-butyldimethylsilyl ether .

Comparison with Similar Compounds

Structural and Functional Properties

The reactivity and stability of organosilanes depend on substituent size, electronegativity, and steric effects. Below is a comparative analysis:

Table 1: Key Properties of t-Butyldimethylsilane and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Substituents Stability Key Applications
This compound C₆H₁₅Si 115.27 tert-butyl, dimethyl Moderate Hydroxyl protection, radical reactions
Trimethylsilane (TMS) C₃H₁₀Si 74.20 Methyl Low NMR internal standard
Triethylsilane C₆H₁₆Si 116.28 Ethyl Moderate Reductive agent, hydrosilylation
Triisopropylsilane (TIPS) C₉H₂₂Si 158.36 Isopropyl High Protecting groups requiring harsh deprotection
Triphenylsilane C₁₈H₁₆Si 260.41 Phenyl Very high Specialty polymer synthesis

Reactivity and Stability

  • Steric Effects : The tert-butyl group in this compound provides superior steric shielding compared to trimethylsilane, making its silyl ethers more stable under acidic/basic conditions. However, triisopropylsilane offers even greater stability due to bulkier isopropyl groups .
  • Volatility : Trimethylsilane’s low molecular weight and small substituents make it highly volatile, ideal for GC/MS applications but unsuitable for stable protection .
  • Radical Stability : this compound uniquely participates in radical cascades by forming stable peroxides, unlike triethyl- or triphenylsilane .

Biological Activity

T-butyldimethylsilane (TBDMS) is an organosilicon compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. Its biological activity, while less extensively studied than its chemical utility, has been explored in various contexts, primarily focusing on its antimicrobial properties and its role in facilitating other biological compounds.

Overview of this compound

This compound is characterized by the presence of a t-butyl group attached to a dimethylsilyl moiety. This structure imparts unique steric and electronic properties that enhance its reactivity and selectivity in chemical reactions. Its primary use is as a silylation reagent, which protects functional groups during synthetic transformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to TBDMS. For instance, research on benzosiloxaboroles, which incorporate TBDMS derivatives, demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Benzosiloxaboroles Derived from TBDMS

CompoundMIC (mg/L)Activity Against
9a3.12MSSA
9b1.56MRSA
9k0.39MSSA
Control (Linezolid)1.0MSSA/MRSA

The study found that the presence of specific substituents, such as chloro or trifluoromethyl groups, significantly enhanced the antibacterial activity of these derivatives. However, no comparable activity was observed against Gram-negative bacteria .

Silylation and Biological Applications

TBDMS is frequently employed in the protection of hydroxyl groups during synthetic procedures. This protective strategy is crucial in multi-step syntheses where selective reactions are necessary. The desilylation process can be selectively controlled using mild reagents like KHF2, allowing for efficient recovery of the original functional groups without significant loss of yield .

Case Study: Selective Desilylation

In a series of experiments evaluating the desilylation of TBDMS ethers, it was shown that phenolic TBDMS ethers could be selectively cleaved in the presence of benzylic alcohols. This selectivity is beneficial for synthesizing complex organic molecules where functional group integrity is paramount .

Biological Implications and Future Directions

The biological implications of TBDMS derivatives extend beyond their antimicrobial properties. The ability to protect sensitive functional groups while maintaining biological activity opens avenues for developing new pharmaceuticals and agrochemicals. Future research should focus on:

  • Exploring Additional Biological Activities : Investigating other potential biological activities of TBDMS derivatives, including antiviral and antifungal properties.
  • Structure-Activity Relationship Studies : Understanding how modifications to the TBDMS structure affect biological activity could lead to more potent compounds.
  • In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profiles of TBDMS-containing compounds.

Q & A

Q. What are the primary safety protocols for handling tert-butyldimethylsilane in laboratory settings?

Methodological Answer:

  • Personal Protection: Use NIOSH/EN 166-certified face shields and safety glasses to prevent eye exposure. Wear chemical-resistant gloves (e.g., nitrile) and inspect them for defects before use. Remove gloves without touching the outer surface, dispose of them properly, and wash hands post-handling .
  • Reaction Setup: Conduct reactions in a fume hood to avoid inhalation risks. Use inert gas (N₂/Ar) lines for moisture-sensitive reactions, as TBDMS reacts vigorously with water .
  • Spill Management: Neutralize spills with sand or vermiculite, then transfer to a sealed container for disposal under institutional hazardous waste guidelines .

Q. How is terthis compound commonly employed in protecting hydroxyl groups during synthesis?

Methodological Answer:

  • Procedure: React hydroxyl-containing substrates (e.g., phenols, alcohols) with TBDMS-Cl in the presence of imidazole (base) under anhydrous conditions (e.g., dichloromethane or THF). Monitor completion via TLC.
  • Workup: Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate gradients) .
  • Characterization: Confirm protection via ¹H NMR (e.g., δ 0.10–0.20 ppm for TBDMS protons) .

Q. What spectroscopic techniques are critical for characterizing TBDMS-protected intermediates?

Methodological Answer:

  • ¹H/¹³C NMR: Identify TBDMS protons (δ 0.1–0.2 ppm) and quaternary carbon signals (δ 25–30 ppm).
  • FT-IR: Confirm Si-O bond formation (absorption at ~1250 cm⁻¹ for Si-CH₃) .
  • Mass Spectrometry (MS): Use ESI-MS or EI-MS to detect molecular ion peaks (e.g., [M+H]⁺ for silylated phenols) .

Advanced Research Questions

Q. How can photochemical methods optimize TBDMS-mediated silylation of heteroarenes (e.g., pyridines)?

Methodological Answer:

  • Reaction Design: Use UV light (254–365 nm) to generate silyl radicals from TBDMS-H. Pair with pyridinium salts (e.g., 1a) in degassed acetonitrile under Ar .
  • Mechanistic Insight: Radical chain mechanisms involve HAT (hydrogen atom transfer) steps. Control regioselectivity via steric effects of the tert-butyl group .
  • Troubleshooting: If yields are low, optimize light intensity or add radical initiators (e.g., AIBN) .

Q. How to resolve contradictory NMR data in TBDMS-protected compounds?

Methodological Answer:

  • Case Study: If ¹H NMR signals for TBDMS protons split (e.g., δ 0.10 vs. 0.85 ppm), check for diastereomer formation due to hindered rotation in ortho-substituted aryl silyl ethers .
  • Advanced Analysis: Use NOESY or variable-temperature NMR to confirm dynamic stereochemical effects .
  • Validation: Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies enhance stability of TBDMS ethers in acidic/basic reaction conditions?

Methodological Answer:

  • Acidic Media: Avoid protic acids (e.g., HCl, H₂SO₄). Use Lewis acids (e.g., BF₃·OEt₂) in stoichiometric amounts to minimize cleavage .
  • Basic Media: Replace aqueous NaOH with mild bases (e.g., K₂CO₃ in THF/MeOH) .
  • Alternative Protecting Groups: For harsh conditions, switch to more robust groups (e.g., TIPS or TBDPS) .

Q. How to design TBDMS-based probes for studying biomolecular interactions (e.g., ER proteins)?

Methodological Answer:

  • Synthetic Strategy: Couple TBDMS-Cl with bioactive scaffolds (e.g., citronellyl derivatives) via nucleophilic substitution.
  • Functionalization: Introduce photoaffinity tags (e.g., diazirines) for UV-induced crosslinking with target proteins .
  • Validation: Use SDS-PAGE and Western blotting to confirm protein-silane adduct formation .

Literature and Data Analysis

Q. How to evaluate conflicting mechanistic proposals in TBDMS-mediated reactions?

Methodological Answer:

  • Comparative Analysis: Replicate key experiments from divergent studies (e.g., radical vs. ionic pathways) under controlled conditions.
  • Kinetic Profiling: Use stopped-flow NMR or quenching experiments to identify rate-determining steps .
  • Computational Modeling: Validate hypotheses with DFT calculations (e.g., Gibbs free energy barriers for HAT steps) .

Q. What databases are most reliable for accessing TBDMS-related crystallographic or spectroscopic data?

Methodological Answer:

  • Primary Sources: Use SciFinder for peer-reviewed journals and patents. Cross-validate with Reaxys for reaction data .
  • Advanced Tools: Leverage Google Scholar’s citation tracking to identify authoritative studies (filter by "Since 2020") .

Q. Tables for Quick Reference

Application Key Reaction Conditions Reference
Hydroxyl ProtectionTBDMS-Cl, imidazole, CH₂Cl₂, reflux
Photochemical SilylationTBDMS-H, UV light, pyridinium salts, MeCN
Stability in AcidBF₃·OEt₂, 0°C, 1 h
Common Pitfalls Solutions
Low silylation yieldsDry solvents, increase imidazole equivalents
NMR signal splittingCheck for steric hindrance or impurities
Premature deprotectionAvoid traces of water or protic acids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T-butyldimethylsilane
Reactant of Route 2
T-butyldimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.